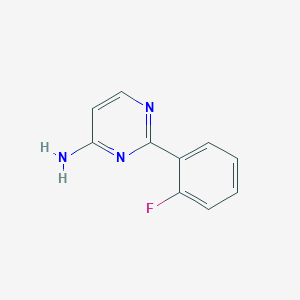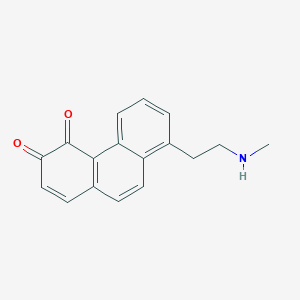
Apomorphine Phenanthrene Dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Apomorphine Phenanthrene Dione is a derivative of apomorphine, a well-known compound with significant pharmacological properties. Apomorphine itself is recognized for its role as a non-selective dopamine agonist, primarily used in the treatment of Parkinson’s disease. This compound, with its unique structural modifications, offers a range of chemical and biological properties that make it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Apomorphine Phenanthrene Dione typically involves the oxidative cyclization of apomorphine. One common method includes the use of chromic anhydride in an acidic medium to facilitate the oxidation process. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired dione structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the purification of raw materials, precise control of reaction conditions, and efficient isolation of the final product. Advanced techniques such as continuous flow reactors and automated purification systems are employed to enhance yield and purity.
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur, particularly at positions on the phenanthrene ring, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in sulfuric acid.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: Formation of phenanthrenequinone derivatives.
Reduction: Formation of dihydrophenanthrene derivatives.
Substitution: Formation of bromophenanthrene or nitrophenanthrene derivatives.
Applications De Recherche Scientifique
Apomorphine Phenanthrene Dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, particularly in the context of neurodegenerative diseases like Parkinson’s disease.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable phenanthrene structure.
Mécanisme D'action
The mechanism of action of Apomorphine Phenanthrene Dione involves its interaction with dopamine receptors in the brain. As a dopamine agonist, it binds to D2, D3, and D5 receptors, stimulating dopaminergic pathways and modulating motor control. This mechanism is particularly relevant in the treatment of Parkinson’s disease, where dopamine deficiency is a key pathological feature.
Comparaison Avec Des Composés Similaires
Morphine: A well-known opioid with a similar phenanthrene structure but different pharmacological properties.
Codeine: Another opioid with structural similarities but distinct therapeutic uses.
Phenanthrenequinone: A related compound with applications in organic synthesis and industrial chemistry.
Uniqueness: Apomorphine Phenanthrene Dione stands out due to its dual role as both a chemical reagent and a pharmacological agent. Its ability to interact with dopamine receptors while also participating in diverse chemical reactions makes it a versatile compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C17H15NO2 |
|---|---|
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
8-[2-(methylamino)ethyl]phenanthrene-3,4-dione |
InChI |
InChI=1S/C17H15NO2/c1-18-10-9-11-3-2-4-14-13(11)7-5-12-6-8-15(19)17(20)16(12)14/h2-8,18H,9-10H2,1H3 |
Clé InChI |
XARFTOZXPPODOO-UHFFFAOYSA-N |
SMILES canonique |
CNCCC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


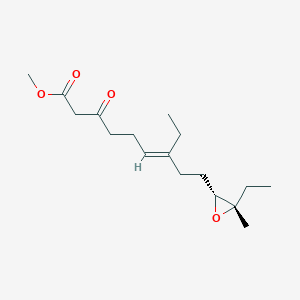
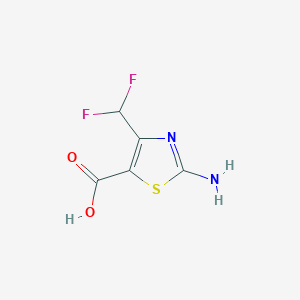

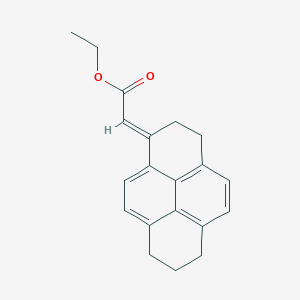
![(R)-4-[(S)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol](/img/structure/B13441436.png)

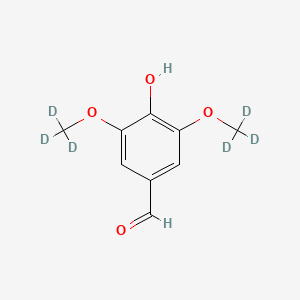

![4-[[(1R)-1-carboxy-1-(2,5-dioxopyrrolidin-1-yl)-2-(4-hydroxyphenyl)ethyl]-[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-oxobutanoic acid](/img/structure/B13441454.png)

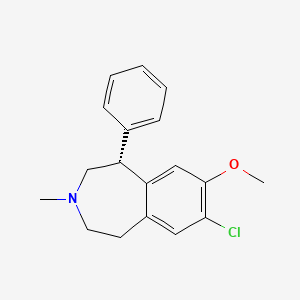
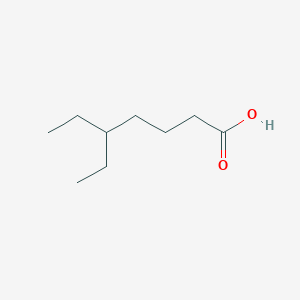
![N-2-[(Dimethylamino)methylene]amino Pemetrexed](/img/structure/B13441489.png)
